molecular formula C19H32O B3363568 5beta-Androstan-17beta-ol CAS No. 10328-72-0

5beta-Androstan-17beta-ol

Cat. No.: B3363568
CAS No.: 10328-72-0
M. Wt: 276.5 g/mol
InChI Key: QUKZBUCPOSYYFO-LOVVWNRFSA-N
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Description

5BETA-ANDROSTAN-17BETA-OL: is a steroid compound that belongs to the class of androgens and derivatives. It is a 3-hydroxylated C19 steroid hormone known to favor the development of masculine characteristics. This compound is also known for its profound effects on scalp and body hair in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5BETA-ANDROSTAN-17BETA-OL typically involves the reduction of testosterone or other related steroids. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

5BETA-ANDROSTAN-17BETA-OL exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of masculine characteristics. The molecular targets include the androgen receptor and various co-regulatory proteins that modulate gene expression .

Comparison with Similar Compounds

Uniqueness: 5BETA-ANDROSTAN-17BETA-OL is unique in its specific hydroxylation pattern and its role in the development of masculine characteristics. Its distinct molecular structure allows for specific interactions with androgen receptors, differentiating it from other similar compounds .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZBUCPOSYYFO-LOVVWNRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624498
Record name (5beta,17beta)-Androstan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10328-72-0
Record name (5beta,17beta)-Androstan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Androstan-17beta-ol
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Reactant of Route 5
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Reactant of Route 6
5beta-Androstan-17beta-ol

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